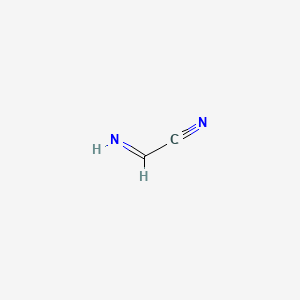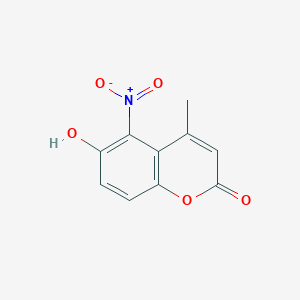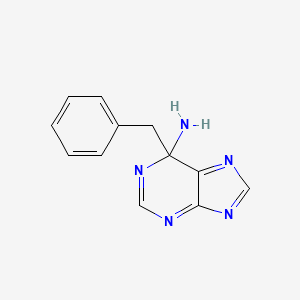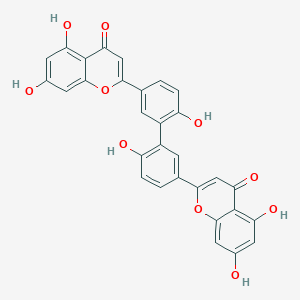
3',3'''-Biapigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, and Selaginella tamariscina . It exhibits a wide range of biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3’‘’-Biapigenin typically involves the coupling of two apigenin molecules. One common method is the oxidative coupling reaction, where apigenin is treated with an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction is carried out under controlled conditions to ensure the selective formation of the biapigenin dimer .
Industrial Production Methods: Industrial production of 3’,3’‘’-Biapigenin can be achieved through the extraction from natural sources or by synthetic methods. Extraction involves isolating the compound from plants known to contain it, followed by purification using chromatographic techniques. Synthetic methods, on the other hand, involve chemical synthesis using the aforementioned oxidative coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,3’‘’-Biapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the biapigenin structure.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of biapigenin.
Substitution: Functionalized biapigenin derivatives.
Wissenschaftliche Forschungsanwendungen
3’,3’‘’-Biapigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid chemistry and reactions.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of natural health products and supplements
Wirkmechanismus
The mechanism of action of 3’,3’‘’-Biapigenin involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Acts as an inhibitor of enzymes such as cytochrome P450 3A4 and 2C9, which are involved in drug metabolism.
Modulating Signaling Pathways: Influences pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).
Antioxidant Activity: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Vergleich Mit ähnlichen Verbindungen
3’,3’‘’-Biapigenin is unique among biflavonoids due to its specific coupling of two apigenin molecules. Similar compounds include:
Robustaflavone: Another biflavonoid with similar biological activities.
2’‘,3’‘-Dihydro-3’,3’‘’-Biapigenin: A reduced form of biapigenin with distinct properties.
3’,3’‘’-Binaringenin: A structurally related biflavonoid with comparable effects.
In comparison, 3’,3’‘’-Biapigenin stands out for its potent enzyme inhibition and broad spectrum of biological activities, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H18O10 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |
InChI-Schlüssel |
ABTLXABUBTZEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


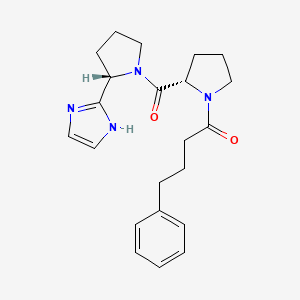
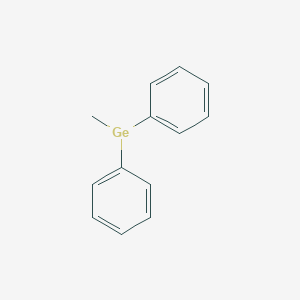
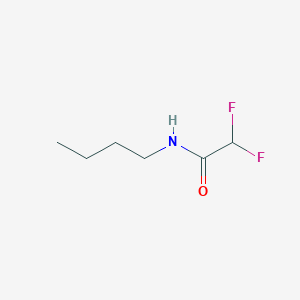
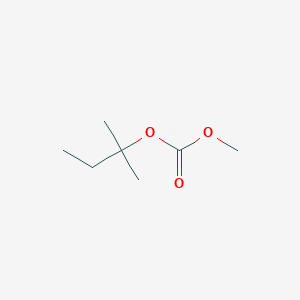

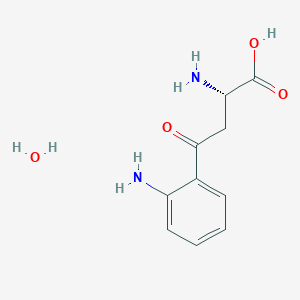

![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)

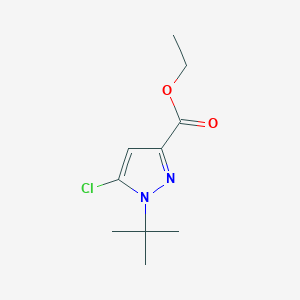
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
